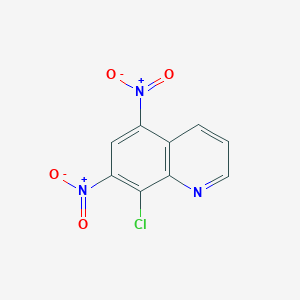

8-Chloro-5,7-dinitroquinoline

Descripción

Overview of Quinoline (B57606) Derivatives in Advanced Organic Synthesis

Quinoline, a heterocyclic aromatic compound first isolated from coal tar in 1834, and its derivatives form a cornerstone of modern organic synthesis and medicinal chemistry. rsc.orgmdpi.com The quinoline scaffold is a key structural motif in numerous natural products, particularly alkaloids, and is integral to the development of a wide array of synthetic compounds with diverse applications. rsc.orgmdpi.com These applications span various industries, including the production of dyes, insecticides, and materials. rsc.org

The synthesis of quinoline derivatives has been a subject of extensive research, leading to the development of numerous classical and modern synthetic methodologies. Traditional methods such as the Skraup, Friedländer, Pfitzinger, and Doebner-von Miller syntheses have been foundational. rsc.org In recent years, there has been a significant shift towards more efficient and versatile strategies, such as multicomponent reactions (MCRs). rsc.orgrsc.org MCRs, like the Povarov and Ugi reactions, offer the advantage of constructing complex molecular architectures in a single step with high atom economy, allowing for the creation of diverse quinoline scaffolds. rsc.orgrsc.org These modern techniques often employ transition metal catalysts, Brønsted acids or bases, or are even performed under catalyst-free conditions to produce a wide range of substituted quinolines. rsc.org The versatility of these synthetic routes enables the precise introduction of various functional groups, tailoring the final products for specific applications in fields like medicinal chemistry and materials science. rsc.orgnih.gov

Strategic Importance of Polysubstituted Quinoline Frameworks in Contemporary Chemical Research

The strategic placement of multiple substituents on the quinoline framework is of paramount importance in contemporary chemical research. Polysubstituted quinolines are highly sought after due to their potential to exhibit a broad spectrum of biological activities and unique physicochemical properties. mdpi.comresearchgate.net The nature, number, and position of these substituents allow for the fine-tuning of a molecule's electronic, steric, and lipophilic properties, which in turn influences its function and application.

In medicinal chemistry, polysubstituted quinolines are fundamental building blocks for designing new therapeutic agents. nih.govresearchgate.net They are found in drugs with antimalarial, antibacterial, anticancer, and anti-inflammatory properties. rsc.orgmdpi.combenthamdirect.com The ability to modify the substitution pattern on the quinoline ring is crucial for optimizing the efficacy and selectivity of these drug candidates. benthamdirect.com For instance, research has indicated that substitutions at the 4- and 8-positions of the quinoline ring can be particularly crucial for bioactivity. benthamdirect.com The development of synthetic strategies to access these complex molecules is an active area of research, with methods like transition-metal-free oxidative cycloisomerization and catalyst-mediated condensation reactions providing efficient pathways to polysubstituted quinoline derivatives. mdpi.comacs.org

Positioning of 8-Chloro-5,7-dinitroquinoline within the Landscape of Halogenated and Nitrated Heterocyclic Compounds

Halogenated and nitrated heterocyclic compounds represent a significant class of molecules in organic chemistry, often characterized by their enhanced reactivity and specific electronic properties. uomus.edu.iqmsu.edu The introduction of halogens and nitro groups, which are strongly electron-withdrawing, renders the heterocyclic ring electron-deficient. boyer-research.com This electronic feature makes them highly susceptible to nucleophilic aromatic substitution reactions, a key transformation in the synthesis of more complex derivatives. msu.edu

Within this landscape, this compound stands out as a highly activated polysubstituted quinoline. This compound features a chlorine atom at the 8-position and two nitro groups at the 5- and 7-positions of the quinoline core. The combined electron-withdrawing effects of the chloro and dinitro substituents make the quinoline ring system exceptionally electrophilic. This high degree of activation facilitates the displacement of the chlorine atom by various nucleophiles.

Consequently, this compound serves as a valuable intermediate for the synthesis of a wide range of novel quinoline derivatives. researchgate.netresearchgate.net It readily reacts with various nucleophiles, including amines and β-dicarbonyl compounds, to afford new substituted quinolines. researchgate.netdeepdyve.com For example, its reaction with sodium azide (B81097) leads to the formation of isomeric 5-nitro-7,8-furoxanoquinolines. mathnet.ru The reactivity of this compound makes it a key building block for creating complex heterocyclic systems and exploring new chemical space in drug discovery and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₄ClN₃O₄ |

| IUPAC Name | This compound |

| Molecular Weight | 253.60 g/mol |

| Appearance | Solid |

| Key Functional Groups | Chloro (-Cl), Nitro (-NO₂) |

Table 2: Reactivity Profile of this compound

| Reaction Type | Reagents | Products | Reference |

| Nucleophilic Aromatic Substitution | Aromatic N,O-heterocyclic amines | NH-bridged nitroquinoline derivatives | researchgate.net |

| C-Arylation | β-dicarbonyl compounds | 3-(5,7-Dinitroquinolin-8-yl)pentane-2,4-dione and related compounds | deepdyve.com |

| Reaction with Azide | Sodium azide | 5-Nitro-7,8-furoxanoquinolines | mathnet.ru |

| Reaction with Aminophenols/Aminothiophenols | o-aminophenols, o-aminothiophenols | Pyrido[2, 3-a]phenoxazines and phenothiazines | researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

8-chloro-5,7-dinitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3O4/c10-8-7(13(16)17)4-6(12(14)15)5-2-1-3-11-9(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKHHBYBTWVTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385157 | |

| Record name | 8-chloro-5,7-dinitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33497-91-5 | |

| Record name | 8-chloro-5,7-dinitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 8 Chloro 5,7 Dinitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 8-chloro-5,7-dinitroquinoline. The presence of nitro groups at positions 5 and 7, along with a chlorine atom at position 8, creates highly electrophilic centers on the aromatic ring, making it amenable to attack by various nucleophiles.

Reactivity of Activated Halogen Atoms

The chlorine atom at the C-8 position is significantly activated towards nucleophilic displacement. This heightened reactivity is a direct result of the electronic influence of the adjacent nitro groups, which stabilize the intermediate Meisenheimer complex formed during the substitution process.

The reaction of this compound with sodium azide (B81097) leads to the formation of isomeric 5-nitro-7,8-furoxanoquinolines. This transformation involves a complex sequence initiated by the substitution of the C-8 chloro group by the azide ion, followed by an intramolecular cyclization involving the nitro group at the C-7 position. The resulting furoxanoquinoline structure contains a nitroethene fragment that can participate as both a dienophile and a heterodiene in Diels-Alder cycloaddition reactions, opening pathways to novel fused heterocyclic systems.

Carbon nucleophiles, such as the anions of β-dicarbonyl compounds, readily react with this compound. For instance, the reaction with pentane-2,4-dione, pyrimidine-2,4,6-trione, and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) in the presence of a base results in C-arylation, where the chlorine atom at the C-8 position is displaced by the carbon nucleophile. This provides a straightforward method for the synthesis of various 8-substituted-5,7-dinitroquinoline derivatives.

Table 1: Reactions of this compound with β-Dicarbonyl Compounds

| β-Dicarbonyl Compound | Product |

| Pentane-2,4-dione | 3-(5,7-Dinitroquinolin-8-yl)pentane-2,4-dione |

| Pyrimidine-2,4,6-trione | 5-(5,7-Dinitroquinolin-8-yl)pyrimidine-2,4,6-trione |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | 5-(5,7-Dinitroquinolin-8-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione cesium salt |

The reaction of this compound with certain nitrogen nucleophiles can lead to the formation of stable spiro-σ-complexes. A notable example is the reaction with 2-(2-benzylaminophenyl)-5,6-dimethylbenzimidazole, which affords a bipolar spiro-σ-complex. In this reaction, the nitrogen atom of the benzimidazole (B57391) derivative attacks the C-8 position of the quinoline (B57606) ring, leading to the displacement of the chlorine atom and the formation of a spirocyclic intermediate. The structure of these complexes can be confirmed by X-ray diffraction analysis, and their dynamic rearrangements can be studied using NMR spectroscopy.

Displacement of Nitro Groups by Nucleophiles

In addition to the displacement of the halogen atom, the nitro groups of this compound can also act as leaving groups in SNAr reactions, particularly when strong binucleophiles are employed. In base-promoted reactions with o-aminophenols and o-aminothiophenols, a sequential SNAr mechanism is observed. The initial step involves the substitution of the chlorine atom at the C-8 position by one of the nucleophilic groups of the binucleophile. This is followed by an intramolecular cyclization where the second nucleophilic group displaces the nitro group at the C-7 position. This process leads to the formation of novel fused heterocyclic systems, such as pyrido[2,3-a]phenoxazines and pyrido[2,3-a]phenothiazines. In the case of reactions with o-aminothiophenols, products resulting from an in situ Smiles rearrangement have also been isolated.

Reduction Reactions of Nitro Moieties

The nitro groups of dinitroquinoline derivatives are susceptible to reduction, providing a pathway to amino-substituted quinolines, which are valuable synthetic intermediates. While specific studies on the selective reduction of this compound are not extensively detailed, the reduction of structurally similar compounds, such as 5,7-dinitro-8-hydroxyquinoline, offers insight into the potential reactivity.

For 5,7-dinitro-8-hydroxyquinoline, chemoselective reduction of the ortho-nitro group (at position 7) can be achieved. Reagents like sodium sulfide (B99878) in a mixture of water and DMSO (the Zinin reaction) or catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst have been shown to be effective. The proximity of the hydroxyl group at the C-8 position is believed to direct the reduction to the adjacent nitro group. These methods highlight the potential for selective functionalization of the dinitroquinoline core through controlled reduction of the nitro moieties.

Selective Reduction to Aminoquinolines

The selective reduction of one nitro group in the presence of another is a key transformation of this compound, providing access to valuable nitroaminoquinoline intermediates. The regioselectivity of this reduction is influenced by steric and electronic factors, as well as the choice of reducing agent and reaction conditions.

In dinitro- and trinitro-phenols and their ethers, a nitro group positioned ortho to a hydroxy or alkoxy group is preferentially reduced. stackexchange.com While the 8-chloro substituent is not an ether, the principle of ortho-group influence is relevant. The 7-nitro group is ortho to the 8-chloro substituent. Studies on the closely related compound, 5,7-dinitro-8-hydroxyquinoline, have demonstrated the chemoselective reduction of the ortho-nitro group (at the 7-position) using reagents like sodium sulfide (Na₂S) in a mixture of water and DMSO, or through catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. osi.lv This selective reduction yields 7-amino-5-nitroquinolin-8-ol. osi.lv This suggests that the 7-nitro group in this compound is also a likely candidate for selective reduction due to its position adjacent to the C8 substituent.

Another general principle in the selective reduction of polynitro compounds is that the least sterically hindered nitro group is often reduced preferentially. stackexchange.com In the case of this compound, the relative steric hindrance of the 5- and 7-positions can influence the outcome of the reduction.

The general mechanism for the reduction of nitroarenes involves a six-electron transfer process that proceeds through nitroso and hydroxylamino intermediates before yielding the final amine. nih.gov

Table 1: Reagents for Selective Reduction of Related Dinitroquinolines

| Reagent/System | Selectivity | Product from 5,7-dinitro-8-hydroxyquinoline | Reference |

|---|---|---|---|

| Na₂S in H₂O/DMSO | Chemoselective reduction of the ortho (C7) nitro group | 7-Amino-5-nitroquinolin-8-ol | osi.lv |

| H₂, 0.8% Pd/C | Chemoselective reduction of the ortho (C7) nitro group | 7-Amino-5-nitroquinolin-8-ol | osi.lv |

Partial Reduction Strategies for Dinitro Systems

Achieving partial, or mono-reduction, of dinitroaromatic compounds requires careful control over the reaction conditions to prevent further reduction to the diamine. Several strategies have been developed for this purpose, many of which are applicable to this compound.

The Zinin reduction , which traditionally uses alkali metal sulfides, hydrosulfides, or polysulfides in aqueous or alcoholic media, is a classic method for the selective reduction of one nitro group in a polynitroarene. stackexchange.com As mentioned, sodium sulfide has been used effectively for the selective mono-reduction of the related 5,7-dinitro-8-hydroxyquinoline. osi.lv

Catalytic hydrogenation offers another tunable approach. The selectivity can be controlled by modifying the catalyst (e.g., Pd, Pt, Ni), the support, the solvent, and the reaction pressure and temperature. orientjchem.orgwikipedia.org For instance, controlled hydrogenation can sometimes halt the reaction at the hydroxylamine (B1172632) stage or selectively reduce one of two nitro groups. wikipedia.org

Metal-acid systems , such as iron powder in acetic acid (Fe/AcOH), are also widely used for nitro group reduction. researchgate.netmdpi.com This method is particularly valuable in "domino" or "in situ" sequences where the resulting amine immediately participates in a subsequent reaction. researchgate.netmdpi.com By carefully controlling the stoichiometry of the metal and the reaction time, it is often possible to achieve mono-reduction. Other metals like tin (Sn) or tin(II) chloride (SnCl₂) in acidic media are also effective. wikipedia.orggoogle.com

A key consideration in these partial reductions is the nature of the solvent and the solubility of the starting material and intermediates. One patented process for partial reduction highlights that if the dinitro compound is kept undissolved (e.g., in water) while the reducing agent is added, the initially formed nitro-amino product may dissolve in the acid present, making it more susceptible to further reduction. google.com Therefore, controlling the reaction medium is crucial for achieving high yields of the mono-reduced product. google.com

Other Advanced Chemical Transformations

Beyond reduction, the highly electrophilic nature of the this compound ring system allows for various other transformations, primarily nucleophilic aromatic substitutions (SNAr).

Research has shown that the 8-chloro group can be displaced by nucleophiles. In a notable example, the base-promoted reaction of this compound with binucleophiles such as o-aminophenols and o-aminothiophenols leads to an initial substitution of the chlorine atom. researchgate.net This is followed by a subsequent intramolecular reaction where a nitro group is displaced, leading to the formation of novel pyrido[2,3-a]phenoxazines and phenothiazines. researchgate.net In the case of o-aminothiophenols, the reaction can proceed through an in-situ Smiles rearrangement. researchgate.net

Furthermore, the nitro groups themselves can act as leaving groups in SNAr reactions, a phenomenon less common than halide displacement but well-documented for highly electron-deficient rings. In the related 5,7-dinitroquinoline (B3054851) (lacking the 8-chloro group), reactions with thiols or sodium azide result in the regiospecific substitution of the 5-nitro group. researchgate.net The resulting 5-azido-7-nitroquinoline can be further transformed into triazolyl or amino derivatives. researchgate.net This high reactivity suggests that the 5-nitro group in this compound could also be susceptible to nucleophilic displacement under certain conditions.

Table 2: Nucleophilic Aromatic Substitution Reactions

| Substrate | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| This compound | o-Aminophenols / o-Aminothiophenols, Base | SNAr (Cl displacement) followed by intramolecular cyclization (NO₂ displacement) | Pyrido[2,3-a]phenoxazines and phenothiazines | researchgate.net |

| 5,7-Dinitroquinoline | Thiols or Sodium Azide | SNAr (regiospecific NO₂ displacement at C5) | 5-Thioether- or 5-Azido-7-nitroquinolines | researchgate.net |

Derivatization Strategies of 8 Chloro 5,7 Dinitroquinoline and Its Synthetic Intermediates

Functional Group Interconversions on the Quinoline (B57606) Scaffold

The existing functional groups on the 8-chloro-5,7-dinitroquinoline core can be chemically altered to introduce a diverse array of new functionalities, thereby modulating the electronic and steric properties of the molecule.

Transformations of Nitro Groups to Diverse Functionalities

The nitro groups at the C5 and C7 positions are highly susceptible to reduction, providing a gateway to a variety of other functional groups. The most common transformation is the reduction of the nitro groups to primary amines. This can be achieved using several established methods, including catalytic hydrogenation with palladium on carbon (H2/Pd/C) or using metals such as iron, tin, or zinc in an acidic medium. For instance, the use of stannous chloride (SnCl2) in hydrochloric acid is a mild and efficient method for the reduction of nitroquinolines to the corresponding aminoquinolines. This transformation is significant as it converts the strongly electron-withdrawing nitro groups into electron-donating amino groups, which can then serve as handles for further derivatization, such as acylation or diazotization followed by substitution.

The selective reduction of one nitro group in the presence of the other can be challenging but may be achieved under carefully controlled reaction conditions or with specific reagents that show selectivity based on the electronic or steric environment of the nitro groups.

Modifications at Halogenated Positions (e.g., Nucleophilic Displacement, Cross-Coupling Methodologies)

The chloro group at the C8 position is a key site for modification through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two nitro groups activates the quinoline ring towards nucleophilic attack, making the C8-chloro a viable leaving group for SNAr reactions. Nucleophiles such as amines, alkoxides, and thiolates can displace the chloride to form C-N, C-O, and C-S bonds, respectively.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of haloquinolines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide with an amine, is a versatile method for the formation of C-N bonds. rsc.orgnih.govmdpi.com This reaction can be applied to this compound to introduce a wide range of primary and secondary amines at the C8 position. The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions and can be optimized to achieve high yields and functional group tolerance. researchgate.netmdpi.com

Similarly, Suzuki-Miyaura cross-coupling allows for the formation of C-C bonds by reacting the chloroquinoline with an organoboron reagent in the presence of a palladium catalyst. medcraveonline.comnih.govias.ac.in This enables the introduction of various aryl and heteroaryl substituents at the C8 position, significantly expanding the structural diversity of accessible analogues. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, play a critical role in the efficiency of the Suzuki-Miyaura coupling. mdpi.com

Introduction of Additional Chemical Moieties

Beyond the modification of existing functional groups, new chemical entities can be directly introduced onto the quinoline scaffold, further expanding the chemical space of this compound derivatives.

Amination Reactions (e.g., Vicarious Nucleophilic Substitution of Hydrogen)

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the direct amination of electron-deficient aromatic rings, such as dinitroquinolines. nih.gov In this reaction, a nucleophile containing a leaving group attached to the nucleophilic center attacks the aromatic ring, followed by the elimination of the leaving group and a proton from the ring to afford the substituted product. The nitro groups in this compound strongly activate the quinoline ring for VNS, allowing for the introduction of amino groups at positions devoid of a leaving group. For example, the reaction with 4-amino-1,2,4-triazole (B31798) in the presence of a strong base can lead to the direct amination of nitroquinolines. tubitak.gov.tr The regioselectivity of VNS is influenced by the position of the activating nitro groups and the steric and electronic properties of the nucleophile.

Alkylation and Arylation Approaches

The introduction of alkyl and aryl groups can be achieved through various methods, including C-H activation/functionalization and cross-coupling reactions. While direct C-H alkylation or arylation of the quinoline ring in this compound can be challenging due to the highly electron-deficient nature of the scaffold, derivatization of the amino groups obtained from the reduction of the nitro groups opens up avenues for such modifications. For instance, the aminoquinolines can be converted to the corresponding halides via the Sandmeyer reaction, which can then be subjected to palladium-catalyzed cross-coupling reactions with organometallic reagents to introduce alkyl or aryl groups.

Recent advances in C-H activation chemistry offer potential routes for the direct functionalization of the quinoline core, although the specific application to this compound would require careful optimization of reaction conditions to overcome the deactivating effect of the nitro groups. mdpi.comnih.gov

Principles of Molecular Design for Novel this compound Analogues

The design of novel analogues of this compound is often guided by the principles of medicinal chemistry and the desire to create molecules with specific biological activities. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different structural modifications influence the biological properties of the compounds. nih.govrsc.orgnih.gov

A common strategy in drug design is the use of molecular hybridization, where pharmacophores from different bioactive molecules are combined to create a new hybrid molecule with potentially enhanced or novel activity. mdpi.comnih.govias.ac.in For quinoline derivatives, this could involve the introduction of moieties known to interact with specific biological targets.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play an increasingly important role in the rational design of new analogues. mdpi.com These in-silico techniques can predict the binding affinity of designed molecules to a target protein and help in prioritizing synthetic efforts towards compounds with the highest probability of success. scirp.org

The derivatization strategies discussed above provide a toolbox for systematically modifying the this compound scaffold. By strategically altering the functional groups at the C5, C7, and C8 positions, and by introducing new substituents on the quinoline ring, chemists can generate libraries of novel compounds for biological screening and the development of new therapeutic agents or functional materials. The understanding of the underlying chemical principles and the application of rational design strategies are paramount to the successful exploration of the chemical space around this versatile scaffold.

Data Tables

Table 1: Key Derivatization Reactions of this compound

| Position(s) | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| C5, C7 | Nitro Group Reduction | H2/Pd/C or SnCl2/HCl | Primary Amine (-NH2) |

| C8 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | C-N, C-O, C-S bonds |

| C8 | Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine | C-N bond (Aryl/Alkyl-amino) |

| C8 | Suzuki-Miyaura Coupling | Pd catalyst, ligand, base, organoboron reagent | C-C bond (Aryl/Heteroaryl) |

| Ring H | Vicarious Nucleophilic Substitution (VNS) | Nucleophile with leaving group, strong base | C-Amino, C-Alkyl, etc. |

Table 2: Examples of Reagents for Functional Group Transformations

| Transformation | Reagent Class | Specific Example |

| Nitro to Amine | Reducing Agent | Stannous chloride (SnCl2) |

| Chloro to Amino | Amine Source (Buchwald-Hartwig) | Aniline, Benzylamine |

| Chloro to Aryl | Boron Source (Suzuki) | Phenylboronic acid |

| H to Amino | Aminating Agent (VNS) | 4-Amino-1,2,4-triazole |

Theoretical and Computational Investigations of 8 Chloro 5,7 Dinitroquinoline

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 8-Chloro-5,7-dinitroquinoline at a molecular level. These computational methods allow for the detailed exploration of its geometry, electronic landscape, and inherent reactivity, which complements and explains experimental observations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of complex molecules. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine the optimized ground-state geometry of this compound. researchgate.net

These calculations reveal how the strong electron-withdrawing effects of the chloro and two nitro substituents significantly influence the bond lengths, bond angles, and dihedral angles of the quinoline (B57606) ring system. The aromatic system is perturbed, leading to variations in bond lengths compared to unsubstituted quinoline. The C-NO₂ and C-Cl bonds, as well as the geometry of the nitro groups themselves, are key parameters obtained from these calculations. This theoretical optimization provides the most stable conformation of the molecule, which is the foundational step for all further computational analysis. nih.gov

Table 1: Illustrative Geometric Parameters for this compound from DFT Calculations This table provides representative data of the type generated by DFT calculations. Actual values may vary based on the specific functional and basis set used.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C5-N(O₂) | 1.475 | |

| C7-N(O₂) | 1.478 | |

| C8-Cl | 1.740 | |

| **Bond Angles (°) ** | ||

| C4-C5-C6 | 121.5 | |

| C6-C7-C8 | 123.0 | |

| C7-C8-N(ring) | 115.8 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity and electronic properties of a molecule. researchgate.net The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the energies and distributions of these orbitals are critical.

The presence of the electron-withdrawing nitro and chloro groups is expected to significantly lower the energy levels of both the HOMO and LUMO. A low-lying LUMO indicates a strong ability to accept electrons, highlighting the molecule's pronounced electrophilic character. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of chemical reactivity and stability. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating interactions with other chemical species, particularly nucleophiles.

Table 2: Representative FMO Properties for this compound This table illustrates typical data derived from FMO analysis. The specific energy values are dependent on the computational method.

| Parameter | Energy (eV) | Implication |

| EHOMO | -7.85 | Low energy indicates high ionization potential and stability of occupied electrons. |

| ELUMO | -4.10 | Very low energy indicates strong electron-accepting (electrophilic) character. |

| Energy Gap (ΔE) | 3.75 | A relatively small gap suggests high chemical reactivity and potential for charge-transfer interactions. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the MEP map would clearly delineate the molecule's reactive character.

Negative Regions (Red/Yellow): The most intense negative potential is localized around the highly electronegative oxygen atoms of the two nitro groups. These regions are susceptible to electrophilic attack and are involved in intermolecular interactions with electron-deficient species.

Positive Regions (Blue): Regions of positive electrostatic potential are expected near the hydrogen atoms of the quinoline ring and, significantly, around the carbon atoms C-5, C-7, and C-8. These electron-deficient carbons, being directly attached to the electron-withdrawing substituents, represent the primary sites for nucleophilic attack.

The MEP map provides a clear visual guide to the molecule's reactivity, confirming its susceptibility to nucleophilic aromatic substitution reactions.

Mechanistic Elucidation of Chemical Reactions

Computational studies are invaluable for detailing the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of energy barriers.

The reactions of this compound, particularly nucleophilic aromatic substitution (SNAr), have been investigated computationally. These studies model the entire reaction coordinate as a nucleophile approaches the electrophilic quinoline ring.

The SNAr mechanism typically proceeds through a two-step process involving the formation of a high-energy intermediate, often a Meisenheimer complex. Computational modeling can:

Identify Intermediates: Locate the structure of the anionic σ-complex (Meisenheimer intermediate) formed when the nucleophile attacks an electron-deficient carbon atom.

Locate Transition States: Determine the geometry and energy of the transition states that connect the reactants to the intermediate and the intermediate to the products.

Calculate Activation Energies: The energy difference between the reactants and the transition states provides the activation energy (Ea), which determines the reaction rate. By calculating these barriers, computational models can explain why a reaction proceeds under specific conditions. For instance, in reactions with binucleophiles like o-aminophenols, the pathway involves an initial substitution at the C-8 position. researchgate.net

This compound possesses multiple electrophilic centers (C-5, C-7, and C-8), making the prediction of regioselectivity a key challenge. Computational chemistry offers a powerful method to determine the most likely site of nucleophilic attack.

By calculating and comparing the activation energies for nucleophilic attack at each potential site, a preferred reaction pathway can be identified. The position that exhibits the lowest energy transition state is predicted to be the most reactive site.

Attack at C-8: Experimental and theoretical studies on reactions with certain binucleophiles show that the initial substitution occurs at the C-8 position, displacing the chloride ion. researchgate.net Computationally, this implies that the transition state for attack at C-8 is lower in energy than for attack at C-5 or C-7 under these specific reaction conditions.

Attack at C-5/C-7: In other dinitro-aromatic systems, the positions ortho and para to the nitro groups are highly activated. While the nitro group at C-7 is displaced in a subsequent step in some reactions, the general reactivity of the 5,7-dinitroquinoline (B3054851) scaffold often favors attack at the C-5 position.

Theoretical models thus provide a detailed rationale for the observed regioselectivity in substitution reactions, attributing it to the relative energetic stability of the various possible transition states. researchgate.netrsc.org

Advanced Electronic Structure Analyses

Advanced computational methods provide profound insights into the electronic structure of molecules, moving beyond simple structural representations to explain bonding, stability, and reactivity. For this compound, techniques such as Natural Bond Orbital (NBO) analysis and various topological analyses of the electron density are instrumental in elucidating the intricate effects of its substituent groups—one chloro and two nitro groups—on the quinoline framework. These analyses quantify electron delocalization, characterize chemical bonds, and map regions of electron localization, offering a detailed picture of the molecule's electronic landscape.

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule by transforming the complex many-electron wavefunction into a localized, intuitive Lewis-like structure of electron pairs in bonds and lone pairs. nih.gov This method quantifies the stabilizing energy associated with donor-acceptor interactions, where an occupied (donor) NBO interacts with an unoccupied (acceptor) NBO. The strength of this interaction is evaluated using second-order perturbation theory, yielding the stabilization energy, E(2).

For this compound, NBO analysis is expected to reveal significant electronic features arising from its unique substitution pattern. The primary interactions would involve:

Intramolecular Charge Transfer: Strong delocalization effects are anticipated due to the powerful electron-withdrawing nature of the two nitro (-NO₂) groups. These groups pull electron density from the quinoline ring system.

Resonance Effects: The analysis can quantify the resonance within the fused aromatic rings and the delocalization of π-electrons across the C-N bonds of the nitro groups. The π(C-C) → π(C-C) and π(C-C) → π(N-O) interactions are particularly important in describing the electronic communication throughout the molecule. dergi-fytronix.com

The stabilization energies (E(2)) calculated from NBO analysis provide a quantitative measure of these interactions. Higher E(2) values indicate stronger electronic delocalization, which is a key factor in the molecule's stability and chemical reactivity. The analysis performed on a similar compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, revealed significant π-π* orbital interactions within the quinoline rings, which are foundational to the stability of such systems. dergi-fytronix.com

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Significance |

|---|---|---|---|

| π(C1-C2) | π(C3-C4) | π → π (Intra-ring delocalization) | High |

| LP(O) of NO₂ | π(N-C7) | Lone Pair → π (Resonance stabilization) | Moderate to High |

| LP(Cl) | σ(C8-C9) | Lone Pair → σ (Hyperconjugation) | Low to Moderate |

| π(C5-C6) | π(N-O) of NO₂ | π → π (Ring to substituent delocalization) | High |

Topological analyses examine the scalar and vector fields of electron density and related functions to characterize chemical bonding and non-covalent interactions without relying on orbital-based models.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) partitions the molecular electron density, ρ(r), into atomic basins. wikipedia.org The analysis focuses on critical points where the gradient of the electron density is zero. Bond Critical Points (BCPs) found between two nuclei indicate a chemical bond. comporgchem.com The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction. researchgate.net For this compound, AIM analysis would be used to:

Characterize the C-C, C-N, C-H, and C=N bonds within the quinoline core as covalent (∇²ρ < 0).

Evaluate the polarity of the C-Cl and N-O bonds. These are expected to show characteristics of polar covalent bonds, with a positive Laplacian (∇²ρ > 0) indicating charge depletion at the BCP, typical of interactions with significant ionic character.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that measure the extent of electron localization in molecular space, providing a visual representation of chemical bonds, lone pairs, and atomic cores. These methods partition the molecule into basins corresponding to regions of high electron pairing. researchgate.net For this compound, ELF and LOL analyses would likely show:

Disynaptic basins corresponding to the covalent bonds (C-C, C-N, N-O, C-Cl).

Monosynaptic basins corresponding to the lone pairs on the nitrogen and oxygen atoms.

Aromatic domains in the quinoline rings. For nitroaromatic compounds, electron-withdrawing substituents like -NO₂ are known to significantly perturb the aromatic domain, and ELF analysis can quantify this effect. semanticscholar.orgscribd.com

Reduced Density Gradient (RDG): The RDG is a powerful tool for identifying and visualizing weak non-covalent interactions (NCIs) in real space. arxiv.org It is based on the relationship between the electron density and its gradient. Plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by ρ(r) reveals different interaction types:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue-colored surfaces.

Weak attractive interactions (van der Waals forces) appear as green surfaces.

| Analysis Method | Primary Information Yielded | Expected Findings for this compound |

|---|---|---|

| Atoms in Molecules (AIM) | Bond characterization (covalent, polar, ionic) | Covalent bonds in the quinoline ring; polar covalent nature for C-Cl and N-O bonds. |

| Electron Localization Function (ELF) | Mapping of electron pair localization (bonds, lone pairs) | Clear visualization of covalent bonds, lone pairs on O/N/Cl, and perturbation of ring aromaticity by nitro groups. |

| Localized Orbital Locator (LOL) | Similar to ELF, provides regions of high orbital overlap | Complementary visualization of bonding and lone pair regions. |

| Reduced Density Gradient (RDG) | Visualization of non-covalent interactions | Identification of intramolecular steric repulsion between the C8-Cl and C7-NO₂ groups. |

Computational Approaches for Structure-Reactivity Relationship Studies

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to study the relationship between a molecule's electronic structure and its chemical reactivity. dergipark.org.tr This is achieved by calculating various global and local reactivity descriptors.

Global Reactivity Descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a general overview of the molecule's stability and reactivity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of chemical stability. A small gap suggests high polarizability and reactivity, as less energy is required to excite an electron to a higher energy state. Given the presence of two strong electron-withdrawing nitro groups, this compound is expected to have a relatively small HOMO-LUMO gap, indicating a high propensity for chemical reactions.

Chemical Potential (μ), Hardness (η), and Electrophilicity Index (ω): These parameters quantify a molecule's tendency to accept or donate electrons. The strong electron-withdrawing character of the dinitro and chloro substituents would result in a high electrophilicity index (ω), suggesting the molecule is a strong electron acceptor and would react readily with nucleophiles.

Local Reactivity Descriptors identify specific sites within the molecule that are most susceptible to attack.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It identifies regions of positive and negative potential, corresponding to likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the MEP map is expected to show:

Strong negative potential (red/yellow) around the oxygen atoms of the nitro groups, making them sites for electrophilic attack or coordination with cations.

Regions of positive potential (blue) on the aromatic ring, particularly on carbon atoms, indicating susceptibility to nucleophilic attack. researchgate.net

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added to or removed from the system. They are used to predict the most reactive sites for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks.

| Descriptor | Definition | Predicted Insight for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Small gap, indicating high chemical reactivity. |

| Electrophilicity Index (ω) | μ²/2η | High value, indicating a strong electrophilic character. |

| Molecular Electrostatic Potential (MEP) | Electrostatic potential mapped on electron density | Negative potential on nitro-group oxygens; positive potential on the aromatic ring. |

| Fukui Functions (f⁺, f⁻) | Response of electron density to electron addition/removal | Identifies specific atoms susceptible to nucleophilic and electrophilic attack. |

Q & A

Q. What are the optimal synthetic routes for 8-Chloro-5,7-dinitroquinoline in laboratory settings?

- Methodological Answer : Synthesis typically involves nitration and chlorination steps. For example, POCl₃ can be used as a chlorinating agent under reflux conditions (60–80°C) with stoichiometric control to minimize side reactions . Alternatively, nucleophilic substitution reactions using K₂CO₃ and KI as catalysts in acetone or DMF at reflux (5–6 hours) have been effective for introducing chloro and nitro groups . Yield optimization requires careful temperature monitoring and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify nitro (NO₂) and C-Cl stretches (750–850 cm⁻¹). Asymmetric NO₂ stretches appear at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹ .

- NMR Spectroscopy : ¹H NMR reveals aromatic proton environments (δ 8.5–9.0 ppm for quinoline protons). ¹³C NMR distinguishes nitro-substituted carbons (δ 140–150 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns for structural validation .

Q. How can researchers ensure purity during synthesis and purification?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 8:1 v/v) to isolate the compound .

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .

- HPLC Analysis : Reversed-phase C18 columns with UV detection (e.g., 254 nm) verify purity (>99%) and quantify impurities .

Advanced Research Questions

Q. How do nitro and chloro substituents influence the electronic properties and reactivity of the quinoline core?

- Methodological Answer :

- Electron-Withdrawing Effects : Nitro groups reduce electron density at the 5- and 7-positions, enhancing electrophilic substitution resistance. Chloro substituents at the 8-position further polarize the ring, affecting coordination chemistry .

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and electrostatic potential maps. Compare with experimental UV-Vis spectra (λmax ~300–350 nm) to validate computational models .

Q. What are the thermal decomposition pathways of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–400°C to identify decomposition stages. Coupled with GC-MS, detect gaseous byproducts (e.g., NO₂, Cl₂) .

- Kinetic Studies : Apply the Kissinger method to calculate activation energies (Ea) using differential scanning calorimetry (DSC) data .

Q. How can researchers resolve contradictions in reported synthetic yields or side-product profiles?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, higher POCl₃ concentrations may favor chlorination but increase nitration byproducts .

- Side-Product Analysis : Use LC-MS/MS to characterize impurities (e.g., di-nitro derivatives) and adjust reaction stoichiometry .

Q. What strategies are effective for studying metal coordination complexes with this compound?

- Methodological Answer :

- Synthesis of Complexes : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water at 60°C. Monitor via UV-Vis for ligand-to-metal charge transfer (LMCT) bands .

- X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., N,O-chelation) and assess π-π stacking interactions (centroid distances ~3.5–3.8 Å) .

Q. How can computational methods predict biological activity or photophysical properties of derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.